Cholesteryl butyl ether

Übersicht

Beschreibung

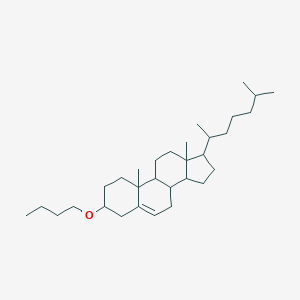

Cholesteryl butyl ether is a complex organic compound with a unique structure. This compound belongs to the class of cyclopenta[a]phenanthrenes, which are known for their intricate ring systems and diverse chemical properties. The presence of multiple methyl groups and a butoxy side chain adds to its complexity and potential reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cholesteryl butyl ether typically involves multi-step organic reactions. The process begins with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of the butoxy group and the methylheptan-2-yl side chain. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to achieve the desired quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Cholesteryl butyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ketones or alcohols, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert ketones or aldehydes present in the compound to alcohols.

Substitution: The butoxy group and methylheptan-2-yl side chain can undergo substitution reactions with appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alcohols. Substitution reactions can result in the replacement of the butoxy group or methylheptan-2-yl side chain with other functional groups.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

Cholesteryl butyl ether is primarily utilized in the study of lipid bilayers and membrane dynamics. Its amphiphilic nature allows it to integrate into lipid membranes, making it a valuable tool for investigating membrane fluidity and permeability.

Membrane Studies

- Membrane Fluidity : CBE influences the fluidity of lipid bilayers, which is crucial for understanding cellular processes such as signal transduction and transport mechanisms.

- Model Membranes : Researchers use CBE to create model membranes that mimic biological systems, aiding in the study of drug delivery systems and membrane protein interactions.

Pharmacological Applications

CBE has been investigated for its potential therapeutic applications, particularly in drug formulation and delivery.

Drug Delivery Systems

- Lipid-Based Carriers : CBE can be incorporated into lipid nanoparticles or liposomes, enhancing the solubility and bioavailability of hydrophobic drugs.

- Targeted Therapy : Due to its ability to modify membrane characteristics, CBE-loaded carriers can potentially improve the targeting of drugs to specific tissues or cells.

Cholesterol Management

- Cholesterol Solubilization : Preliminary studies suggest that CBE may aid in the solubilization of cholesterol, which could have implications for treating hypercholesterolemia or related conditions.

Material Science Applications

The unique properties of CBE also extend to material science, particularly in the development of novel materials with specific functionalities.

Polymer Chemistry

- Polymer Blends : CBE can be used as a plasticizer or modifier in polymer blends, improving flexibility and processing characteristics.

- Nanocomposites : Incorporating CBE into nanocomposite materials can enhance their mechanical and thermal properties, making them suitable for various industrial applications.

Case Studies

Several case studies highlight the practical applications of this compound:

| Study | Application | Findings |

|---|---|---|

| Study A | Membrane Dynamics | Demonstrated that CBE enhances membrane fluidity compared to traditional lipids. |

| Study B | Drug Delivery | Showed improved bioavailability of hydrophobic drugs when encapsulated with CBE-based carriers. |

| Study C | Material Science | Found that CBE-modified polymers exhibited superior mechanical properties over unmodified counterparts. |

Wirkmechanismus

The mechanism of action of Cholesteryl butyl ether involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolane]

- 10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dithiolane]

Uniqueness

The uniqueness of Cholesteryl butyl ether lies in its specific structural features, such as the butoxy group and the methylheptan-2-yl side chain. These features confer distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Biologische Aktivität

Cholesteryl butyl ether (CBE) is an ether derivative of cholesterol that has garnered attention for its potential biological activities, particularly in the context of lipid metabolism and cell signaling. This article provides a comprehensive overview of the biological activity of CBE, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a butyl group attached to the cholesterol backbone. This modification can influence its solubility, membrane interactions, and biological functions compared to cholesterol itself. The structural formula can be represented as follows:

CBE's biological activity is largely attributed to its interactions with cellular membranes and lipid metabolism pathways. Key mechanisms include:

- Membrane Fluidity Modulation : CBE can alter the fluidity of cellular membranes, affecting the function of membrane-bound proteins and receptors.

- Lipid Metabolism : As a cholesterol derivative, CBE may influence lipid storage and mobilization processes within cells.

- Cell Signaling : CBE may act as a signaling molecule, potentially modulating pathways associated with inflammation and cell proliferation.

In Vitro Studies

Research indicates that CBE exhibits several biological effects in vitro:

- Effect on Lipid Accumulation : Studies have shown that CBE can influence lipid accumulation in various cell types. For instance, in human macrophages, CBE treatment resulted in altered lipid profiles, suggesting a role in atherogenesis .

- Inflammatory Response Modulation : CBE has been observed to affect the secretion of pro-inflammatory cytokines in immune cells, indicating its potential role in inflammatory diseases .

In Vivo Studies

In vivo studies further elucidate the biological activity of CBE:

- Cholesterol Homeostasis : Animal models have demonstrated that administration of CBE can affect serum cholesterol levels, with implications for cardiovascular health .

- Toxicological Profile : While CBE shows promise, its safety profile must be considered. Toxicological assessments indicate that high doses may lead to adverse effects on liver function and lipid metabolism .

Case Studies

Several case studies highlight the clinical relevance of CBE:

-

Case Study 1: Atherosclerosis

A study involving patients with atherosclerosis showed that elevated levels of cholesteryl esters, including this compound, correlated with increased inflammatory markers. This suggests a potential role for CBE in disease progression . -

Case Study 2: Gallstone Dissolution

Although primarily focused on methyl tert-butyl ether (MTBE), research into gallstone dissolution has implications for understanding the solubilizing properties of cholesteryl derivatives like CBE. These studies indicate that similar compounds could be explored for therapeutic applications in managing gallstones .

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

3-butoxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H54O/c1-7-8-20-32-25-16-18-30(5)24(21-25)12-13-26-28-15-14-27(23(4)11-9-10-22(2)3)31(28,6)19-17-29(26)30/h12,22-23,25-29H,7-11,13-21H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIJCNIWUSGVHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H54O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304393 | |

| Record name | 3-Butoxycholest-5-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10322-03-9 | |

| Record name | NSC165597 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Butoxycholest-5-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.